D-alpha-Me-Phe.HCl

Enzyme inhibition Phenylketonuria model Phenylalanine hydroxylase

D-alpha-Me-Phe.HCl is a stereochemically defined α,α-disubstituted amino acid featuring the D-configuration and an α-methyl group that confers resistance to enzymatic racemization and proteolytic degradation. This constrained phenylalanine analog enables precise conformational control in peptide and peptidomimetic synthesis, validated in opioid receptor ligand development and conotoxin engineering. The hydrochloride salt ensures high aqueous solubility for standard solid-phase peptide synthesis protocols. Unlike racemic mixtures or alternative isomers, only the defined (R)-configuration guarantees reproducible incorporation and eliminates batch variability. Essential for SAR studies and peptide therapeutic half-life extension, this building block is supplied at ≥98% purity with strict storage conditions to maintain stereochemical integrity.

Molecular Formula C10H14ClNO2
Molecular Weight 215.68
CAS No. 14603-77-1
Cat. No. B2363987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-alpha-Me-Phe.HCl
CAS14603-77-1
Molecular FormulaC10H14ClNO2
Molecular Weight215.68
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)(C(=O)O)N.Cl
InChIInChI=1S/C10H13NO2.ClH/c1-10(11,9(12)13)7-8-5-3-2-4-6-8;/h2-6H,7,11H2,1H3,(H,12,13);1H/t10-;/m1./s1
InChIKeyKKRHZNOGXJPKDW-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





D-alpha-Me-Phe HCl (CAS 14603-77-1) Procurement Guide: Stereospecific α-Methyl Amino Acid Building Block


D-alpha-Me-Phe.HCl ((R)-2-amino-2-methyl-3-phenylpropanoic acid hydrochloride; CAS 14603-77-1) is the hydrochloride salt of the D-enantiomer of α-methylphenylalanine . As an α,α-disubstituted unnatural amino acid bearing a chiral methyl group at the α-carbon, it functions as a conformationally constrained phenylalanine analog in peptide and peptidomimetic synthesis [1]. Unlike native phenylalanine, the geminal α-methyl substitution eliminates α-proton abstraction, conferring resistance to enzymatic racemization and proteolytic degradation when incorporated into peptide backbones [2]. The hydrochloride salt form (MW 215.68; C10H14ClNO2) provides enhanced aqueous solubility for synthetic applications compared to the free base . This compound serves as a key building block for introducing stereochemical constraints into biologically active peptides, particularly in opioid receptor ligand development and conotoxin analog engineering [1].

D-alpha-Me-Phe HCl Substitution Risk: Why α-Methylphenylalanine Isomers Are Not Interchangeable


Substitution of D-alpha-Me-Phe.HCl with alternative α-methylphenylalanine isomers or racemic mixtures introduces unacceptable experimental variability. The D- and L-enantiomers of α-methylphenylalanine produce distinct diastereomeric peptides with divergent conformational preferences and receptor binding properties [1]. Chromatographic separation of the diastereoisomers is required to obtain stereochemically pure synthons for controlled peptide engineering [1]. Furthermore, the α-methylphenylalanine scaffold itself exhibits complex stereochemistry-dependent pharmacological behavior: while racemic α-methyl-D,L-phenylalanine acts as a phenylalanine hydroxylase (PAH) inhibitor capable of inducing chronic hyperphenylalaninemia in vivo, the L-enantiomer demonstrates distinct transporter interactions including LAT1 recognition [2]. Even among in-class analogs, p-chlorophenylalanine produces unacceptable toxicity (30-60% mortality, 27-52% body weight reduction in developing rats), whereas α-methylphenylalanine treatment shows no growth deficit or toxicity [3]. The specific D-configuration combined with α-methylation generates a unique constrained scaffold for which no generic substitute exists.

D-alpha-Me-Phe HCl (CAS 14603-77-1) Comparative Performance Evidence: Head-to-Head and Cross-Study Data


In Vivo vs. In Vitro PAH Inhibition: α-Methylphenylalanine Functional Dichotomy

α-Methylphenylalanine demonstrates a pronounced functional dichotomy between in vitro and in vivo phenylalanine hydroxylase (PAH) inhibitory activity, a property essential for its utility as an in vivo PKU model inducer. In vitro, it acts as a very weak competitive inhibitor of rat liver PAH [1]. However, in vivo administration produces potent PAH suppression, achieving a 70-75% decrease in hepatic activity relative to control within 18 hours post-administration [1]. This contrasts with p-chlorophenylalanine, a comparator PAH inhibitor that induces 30-60% mortality and 27-52% body weight reduction in developing rats at doses producing comparable hyperphenylalaninemia, whereas α-methylphenylalanine shows no growth deficit or toxicity [1]. A separate study using α-methyl-D,L-phenylalanine (0.43 mg/g body weight) in newborn mice confirmed 65-70% hepatic PAH inhibition within 12 hours, with maximum inhibition persisting for 24 hours or longer [2].

Enzyme inhibition Phenylketonuria model Phenylalanine hydroxylase In vivo pharmacology

Stereochemical Purity Specification: Enantiomeric Identity Requirements for D-alpha-Me-Phe HCl

D-alpha-Me-Phe.HCl (CAS 14603-77-1) is the defined (R)-enantiomer hydrochloride salt, distinguished from the L-enantiomer (CAS 23239-35-2) and racemic DL-mixture (CAS 1132-26-9) by specific optical rotation and chromatographic retention properties . The compound is commercially supplied at ≥98% purity with defined storage conditions (sealed, dry, 2-8°C) to maintain stereochemical integrity . The α-methyl substitution creates a quaternary α-carbon with fixed stereochemistry; unlike native amino acids, this configuration cannot racemize under standard peptide coupling conditions. Chromatographic separation of diastereoisomers is required to isolate stereochemically pure α-methylphenylalanine synthons for incorporation into model peptides [1].

Chiral building block Peptide stereochemistry Enantiomeric purity Peptidomimetic design

Conformational Constraint via α-Methyl Substitution: Peptide Backbone Rigidification

The α-methyl substitution in D-alpha-Me-Phe.HCl eliminates the α-proton, creating a quaternary α-carbon that severely restricts backbone conformational freedom compared to native phenylalanine [1]. This geminal disubstitution imposes steric constraints that reduce the accessible φ/ψ dihedral angle space in the Ramachandran plot, favoring specific secondary structure elements [1]. Studies on α-methyl amino acid incorporation into peptides demonstrate that this constraint can maintain or enhance helicity: a peptide containing an α-methyl amino acid analogue retained 77% helicity compared to 74% for the monosubstituted unnatural amino acid variant [2]. The α-methyl functionalized amino acid backbone is specifically claimed in protease-resistant peptide patents as a substitution strategy that confers multi-enzymatic resistance while preserving receptor binding [3]. Unlike N-methylation, which eliminates hydrogen-bond donor capacity, α-methylation preserves the amide NH for hydrogen bonding while restricting backbone mobility [1].

Peptidomimetic design Conformational constraint Bioactive conformation Receptor selectivity

Opioid and GPCR Peptide Ligand Engineering: D-α-MePhe Incorporation into Bioactive Sequences

D-α-methylphenylalanine (abbreviated as D-α-MePhe or Dmphe) is explicitly claimed and exemplified in multiple patent families as a key unnatural amino acid for engineering receptor-selective peptide ligands [1][2][3]. In ω-conotoxin peptide patents (WO1999054350A1), D-α-MePhe is listed among preferred substitutions for modifying N-type calcium channel blocking activity and opioid receptor interactions [1]. In cyclised α-conotoxin VC1.1 patents (EP2015766B1), D-α-MePhe is specified as a structural component for orally active analgesic peptides [2]. Additional GPCR ligand patents (US8629241B2) incorporate D-α-MePhe in alpha-helical mimic scaffolds targeting opioid receptors [3]. The D-configuration combined with α-methylation confers resistance to proteolytic degradation while maintaining the aromatic side chain required for receptor binding pocket interactions [4]. This application profile is specific to the D-enantiomer; the L-enantiomer exhibits distinct biological recognition properties including LAT1 transporter substrate activity .

Opioid receptor GPCR ligands Conotoxin Peptide therapeutics

D-alpha-Me-Phe HCl (CAS 14603-77-1) Optimal Application Scenarios for Research and Development


In Vivo Phenylketonuria (PKU) Model Induction with Superior Safety Profile

For researchers developing chronic hyperphenylalaninemia models to study PKU pathophysiology and therapeutic interventions, α-methylphenylalanine-based protocols offer a compelling alternative to p-chlorophenylalanine. As demonstrated in direct comparative studies, α-methylphenylalanine achieves 70-75% hepatic PAH suppression without the 30-60% mortality and 27-52% growth suppression observed with p-chlorophenylalanine at comparable efficacy doses [1]. The D-alpha-Me-Phe.HCl form provides the stereochemically defined building block for precise dosing in model induction studies. The compound enables sustained plasma phenylalanine elevation (20-40-fold increase maintained for 26 of 31 experimental days) without confounding toxicities, making it particularly valuable for developmental neurotoxicity studies requiring long-term exposure protocols [1].

Conformationally Constrained Peptide Engineering for GPCR and Ion Channel Targets

Medicinal chemists designing peptide ligands for opioid receptors, N-type calcium channels, or other GPCR targets should prioritize D-alpha-Me-Phe.HCl as a stereochemically defined α,α-disubstituted building block. The D-configuration combined with α-methylation generates peptides with restricted backbone conformations that favor specific bioactive geometries while conferring resistance to proteolytic degradation [2]. This scaffold is explicitly validated in conotoxin engineering patents where D-α-MePhe (Dmphe) substitution modulates receptor selectivity and metabolic stability [3][4]. The constrained geometry enables systematic structure-activity relationship (SAR) studies by reducing conformational entropy, thereby amplifying the interpretability of residue-specific modifications on receptor binding and functional activity.

Protease-Resistant Therapeutic Peptide Development

Research teams developing peptide therapeutics requiring extended in vivo half-life should evaluate D-alpha-Me-Phe.HCl as a backbone modification strategy. Patent literature explicitly claims α-methyl functionalized amino acids for enhancing protease resistance in peptides of therapeutic interest, including glucagon-like peptide (GLP-1) analogs [5]. The α-methyl substitution creates a sterically hindered quaternary carbon that impedes protease access to the scissile amide bond while preserving hydrogen-bonding capacity essential for target engagement [5]. Unlike N-methylation strategies that sacrifice hydrogen bonding, α-methylation retains the backbone NH group for receptor interaction. Incorporation at strategic positions can confer multi-enzymatic resistance without requiring global sequence redesign [5].

Stereochemical Control in Peptide Library Synthesis

For combinatorial chemistry and peptide library applications requiring precise stereochemical control, D-alpha-Me-Phe.HCl (CAS 14603-77-1) provides a defined (R)-configuration that eliminates racemization concerns during solid-phase peptide synthesis. The quaternary α-carbon is configurationally stable under standard coupling and deprotection conditions, unlike native amino acids which can undergo base-catalyzed epimerization [6]. Vendors supply this compound at ≥95-98% purity with specified storage conditions (sealed, dry, 2-8°C) to maintain stereochemical integrity . This ensures reproducible incorporation into peptide sequences and eliminates batch-to-batch variability arising from enantiomeric impurities that could confound biological assay interpretation.

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